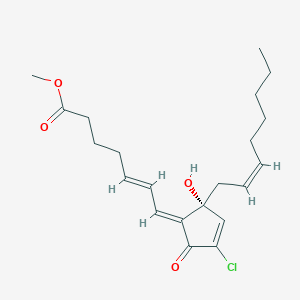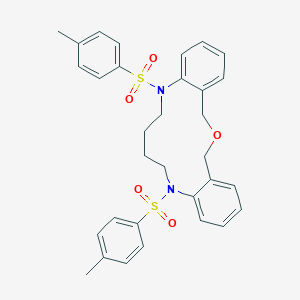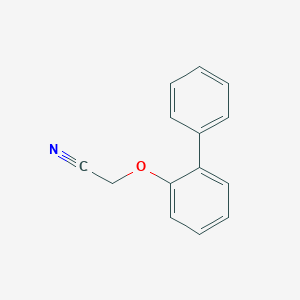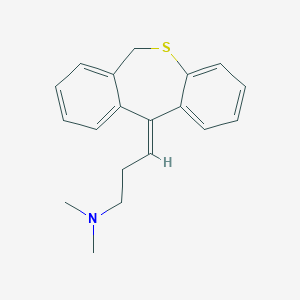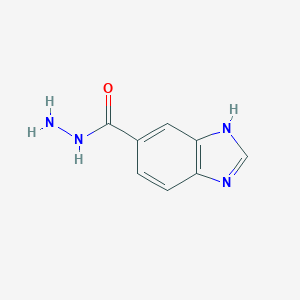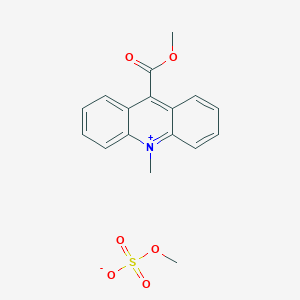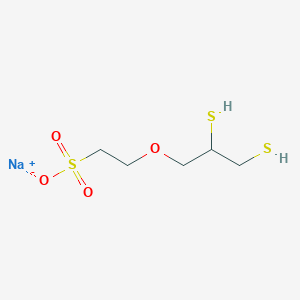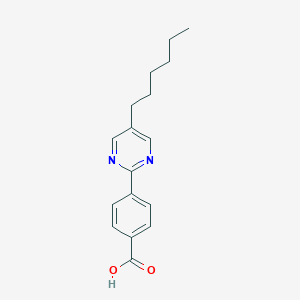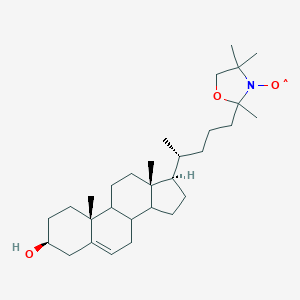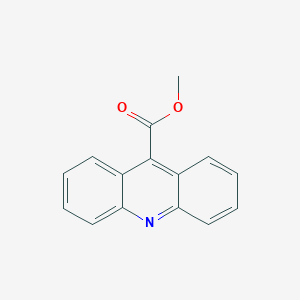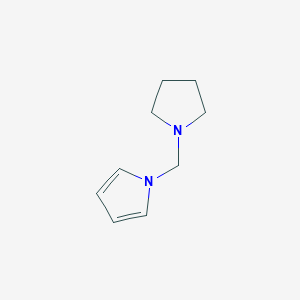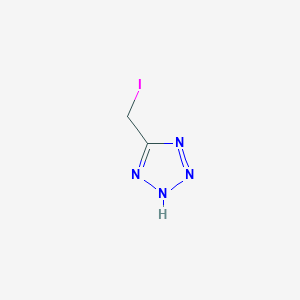
5-(iodomethyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(iodomethyl)-2H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This tetrazole derivative is widely used in the synthesis of various organic compounds, and its unique chemical structure makes it a promising candidate for a wide range of biological and medicinal applications.
Aplicaciones Científicas De Investigación
5-(iodomethyl)-2H-tetrazole has a wide range of scientific research applications. One of its primary uses is in the synthesis of other organic compounds. It is commonly used as a building block for the synthesis of various heterocyclic compounds, such as triazoles and tetrazoles. These compounds have a wide range of applications in the pharmaceutical, agricultural, and material science industries.
Mecanismo De Acción
The mechanism of action of 5-(iodomethyl)-2H-tetrazole is not fully understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, such as cycloaddition reactions. Its unique chemical structure also makes it a promising candidate for the development of new drugs and therapeutic agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(iodomethyl)-2H-tetrazole are not well studied. However, it is believed to have low toxicity and is not known to cause any significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(iodomethyl)-2H-tetrazole is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and purify, making it a popular choice for laboratory experiments. However, its low solubility in water can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-(iodomethyl)-2H-tetrazole. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound. Overall, 5-(iodomethyl)-2H-tetrazole is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-(iodomethyl)-2H-tetrazole involves a reaction between sodium azide and iodomethane. The reaction takes place in the presence of a catalyst, such as copper sulfate, and is typically carried out in an organic solvent, such as acetonitrile. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Propiedades
Número CAS |
107933-72-2 |
|---|---|
Nombre del producto |
5-(iodomethyl)-2H-tetrazole |
Fórmula molecular |
C2H3IN4 |
Peso molecular |
209.98 g/mol |
Nombre IUPAC |
5-(iodomethyl)-2H-tetrazole |
InChI |
InChI=1S/C2H3IN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) |
Clave InChI |
VEZIOPYRSIVDFC-UHFFFAOYSA-N |
SMILES |
C(C1=NNN=N1)I |
SMILES canónico |
C(C1=NNN=N1)I |
Sinónimos |
5-(IODOMETHYL)-1H-TETRAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






